Fluorouracil sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorouracil sodium is synthesized through a multi-step chemical process. The synthesis typically begins with the fluorination of uracil, a naturally occurring pyrimidine nucleobase. The fluorination is achieved using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The resulting 5-fluorouracil is then converted to its sodium salt form by reacting it with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the fluorination and subsequent reactions are carefully monitored to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Fluorouracil sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to form dihydrofluorouracil.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Forms dihydrofluorouracil.
Substitution: Results in substituted pyrimidine derivatives.
Scientific Research Applications
Fluorouracil sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution and other reactions involving pyrimidine analogs.
Biology: Employed in studies of DNA and RNA synthesis inhibition, providing insights into cellular processes and genetic regulation.
Medicine: Extensively used in cancer research to develop and test new chemotherapy regimens.
Mechanism of Action
Fluorouracil sodium exerts its effects by interfering with the synthesis of DNA and RNA. After entering the cell, it is converted into active metabolites, including fluorodeoxyuridine monophosphate (F-dUMP) and fluorouridine triphosphate (F-UTP). F-dUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to a depletion of thymidine triphosphate and subsequent DNA damage. F-UTP is incorporated into RNA, disrupting RNA processing and function .
Comparison with Similar Compounds
Fluorouracil sodium is often compared with other pyrimidine analogs and antimetabolites, such as:
Capecitabine: An oral prodrug of fluorouracil that is converted to fluorouracil in the body. It offers the advantage of oral administration but has similar side effects.
Tegafur: Another prodrug of fluorouracil, often combined with other agents to enhance its efficacy.
Cytarabine: A pyrimidine analog used primarily in the treatment of leukemia.
This compound is unique in its ability to be used both topically and intravenously, providing flexibility in its application for different types of cancers .
Properties
CAS No. |
14787-18-9 |
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Molecular Formula |
C4H2FN2NaO2 |
Molecular Weight |
152.06 g/mol |
IUPAC Name |
sodium;5-fluoro-1H-pyrimidin-3-ide-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
InChI Key |
XLBUSGPKSVRQSF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=O)[N-]C(=O)N1)F.[Na+] |
Origin of Product |
United States |
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